Angelol A

Übersicht

Beschreibung

Angelol A is a coumarin derivative isolated from the roots of Angelica pubescens f. biserrata . This compound has garnered significant interest due to its potential therapeutic properties, particularly its anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells .

Wirkmechanismus

Target of Action

Unfortunately, the specific primary targets of Angelol A are not well-documented in the literature. This compound is a coumarin isolated from the roots of Angelica pubescens f. biserrata . Coumarins are a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

Mode of Action

As a coumarin, it is likely to interact with its targets via passive diffusion This process involves the compound crossing cell membranes to reach its intracellular targets, which is a common mechanism for many small molecule drugs

Pharmacokinetics

The pharmacokinetics of this compound have been studied using the human Caco-2 cell monolayer model, which is a well-established model for predicting the absorption and transport of orally administered drugs . The study found that the absorption and transport of this compound are dominated by passive diffusion . .

Biochemische Analyse

Biochemical Properties

Angelol A interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the expression of MMP2 and VEGFA, two key proteins involved in cell migration and invasive motility .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits cell migration and invasive motility in human cervical cancer cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, primarily by upregulating the expression of miR-29a-3p that targets the VEGFA-3’ UTR .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through passive diffusion . It may interact with transporters or binding proteins, and its localization or accumulation can be influenced by these interactions .

Vorbereitungsmethoden

Angelol A kann über verschiedene Wege synthetisiert werden, obwohl detaillierte Syntheseverfahren nicht allgemein dokumentiert sind. Die Verbindung wird typischerweise aus natürlichen Quellen isoliert, insbesondere aus den Wurzeln von Angelica pubescens f. biserrata . Industrielle Produktionsmethoden beinhalten oft Extraktions- und Reinigungsprozesse, um die Verbindung in reiner Form zu erhalten .

Analyse Chemischer Reaktionen

Angelol A unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Reagenzien wie Kaliumpermanganat oder Chromtrioxid gefördert werden.

Reduktion: Gängige Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.

Substitution: Nukleophile Substitutionsreaktionen können auftreten, oft unter Verwendung von Reagenzien wie Natriumhydroxid oder Kaliumcarbonat.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties

Mechanism of Action

Recent studies have highlighted the anti-cancer properties of Angelol A, particularly its effects on cervical cancer cells. Research indicates that this compound exerts anti-metastatic and anti-angiogenic effects by modulating the phosphorylated ERK pathway and influencing microRNA (miR-29a-3p) expression. This modulation results in the inhibition of matrix metalloproteinases (MMP2) and vascular endothelial growth factor A (VEGFA), which are critical for cancer cell invasion and angiogenesis .

Key Findings

- Cell Viability and Migration : this compound significantly reduced cell viability and inhibited migration in human cervical carcinoma cells.

- Angiogenesis Inhibition : The compound inhibited tube formation in human umbilical vein endothelial cells (HUVECs), indicating its potential to disrupt blood vessel formation necessary for tumor growth .

- Synergistic Effects : When combined with MEK inhibitors, this compound demonstrated a synergistic effect, further enhancing its anti-cancer properties .

Pharmacological Applications

This compound's pharmacological potential extends beyond oncology. Its anti-inflammatory and antioxidant properties are also noteworthy.

Anti-Inflammatory Effects

this compound has been shown to exhibit anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation. The compound's ability to downregulate pro-inflammatory cytokines contributes to its therapeutic profile .

Antioxidant Activity

The antioxidant properties of this compound have been investigated, revealing its capacity to scavenge free radicals and reduce oxidative stress. This activity is crucial for protecting cells from damage associated with various diseases, including neurodegenerative disorders .

Case Study 1: Cervical Cancer

In a controlled study involving human cervical carcinoma cells, this compound was administered to assess its impact on cell migration and angiogenesis. Results indicated a significant reduction in MMP2 and VEGFA levels, correlating with decreased invasive behavior of cancer cells .

Case Study 2: Inflammatory Models

In models of inflammation, this compound was tested for its ability to modulate inflammatory responses. The compound effectively reduced levels of inflammatory markers, demonstrating potential utility in treating inflammatory diseases .

Summary of Research Findings

Vergleich Mit ähnlichen Verbindungen

Angelol A ist unter den Cumarinen aufgrund seiner spezifischen Molekülstruktur und biologischen Aktivitäten einzigartig. Ähnliche Verbindungen umfassen:

Angelol B: Ein weiteres Cumarinderivat mit ähnlichen Eigenschaften.

Umbelliferon: Bekannt für seine entzündungshemmenden und antioxidativen Eigenschaften.

This compound zeichnet sich durch seine potenten antimetastatischen und antiangiogenen Wirkungen aus, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht .

Biologische Aktivität

Angelol A (Ang-A), a coumarin derivative isolated from the roots of Angelica pubescens f. biserrata, has garnered significant attention in recent years for its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cancer cell lines, and implications for therapeutic applications.

Recent studies have elucidated several mechanisms through which this compound exerts its biological effects:

- Inhibition of MMP2 and VEGFA : Ang-A significantly inhibits the expression of matrix metalloproteinase 2 (MMP2) and vascular endothelial growth factor A (VEGFA), both of which are critical in cancer metastasis and angiogenesis .

- Regulation of miR-29a-3p : The compound upregulates miR-29a-3p, a microRNA that targets the 3' untranslated region (UTR) of VEGFA, thereby inhibiting its expression and contributing to reduced cell migration and invasion .

- ERK Pathway Modulation : The extracellular signal-regulated kinase (ERK) pathway is implicated in mediating the anti-metastatic and anti-angiogenic effects of Ang-A. Inhibition of this pathway enhances the compound's efficacy against cancer cells .

Anti-Cancer Effects

This compound has shown promising results in various cancer models:

- Cervical Cancer : In human cervical carcinoma cells, Ang-A significantly inhibited cell viability, migration, and invasive motility. The compound's ability to inhibit tube formation in human umbilical vein endothelial cells (HUVECs) further supports its anti-angiogenic properties .

- Mechanistic Studies : Research utilizing flow cytometry and quantitative reverse transcription PCR (qRT-PCR) has confirmed the impact of Ang-A on cell cycle progression and gene expression related to cancer progression .

Other Biological Activities

In addition to its anti-cancer properties, this compound has been investigated for other potential health benefits:

- Anti-inflammatory Properties : Preliminary studies suggest that Ang-A may possess anti-inflammatory effects, although more research is needed to fully understand this aspect.

- Antioxidant Activity : The compound's antioxidant capacity could contribute to its protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

A variety of studies have contributed to our understanding of this compound's biological activity:

Eigenschaften

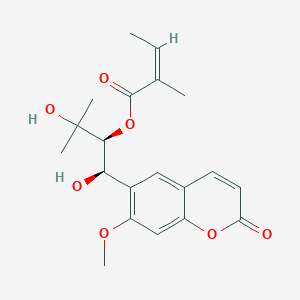

IUPAC Name |

[(1R,2S)-1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-6-11(2)19(23)27-18(20(3,4)24)17(22)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6-/t17-,18+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMYIOGFYYHKLA-PWZGUCPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]([C@@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.